N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride

Description

Chemical Identity and Nomenclature

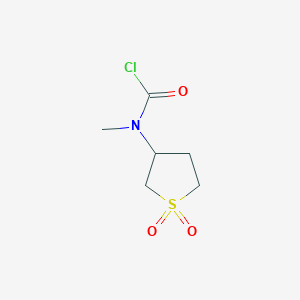

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular identity. The compound bears the Chemical Abstracts Service registry number 1536007-42-7, which serves as its unique international identifier in chemical databases and commercial applications. The International Union of Pure and Applied Chemistry designation for this compound is (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamic chloride, providing a systematic description of its structural components.

The molecular formula C6H10ClNO3S accurately represents the atomic composition, indicating the presence of six carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The compound is also catalogued under the Molecular Design Limited number MFCD23790162, facilitating its identification in chemical inventory systems. Additional structural identifiers include the International Chemical Identifier key NUPTXLMTIZIQNA-UHFFFAOYSA-N and the simplified molecular-input line-entry system notation ClC(=O)N(C1CCS(=O)(=O)C1)C, which provide computational representations of the molecular structure.

Alternative nomenclature variations documented in chemical databases include N-methyl-N-(thiolan-3-yl)carbamoyl chloride and related descriptive names that emphasize different aspects of the molecular architecture. These naming conventions reflect the compound's classification as both a carbamoyl chloride derivative and a thiolan-containing heterocycle, highlighting its dual chemical nature.

Historical Context of Development

The development of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride emerged from the broader evolution of organosulfur chemistry and carbamate synthesis methodologies. While specific historical details regarding the initial synthesis and characterization of this particular compound are limited in the available literature, its development can be understood within the context of advancing sulfur heterocycle chemistry and the growing interest in functionalized carbamoyl chlorides as synthetic intermediates.

The compound represents part of a larger family of thiolan derivatives that have been systematically explored for their potential applications in pharmaceutical chemistry and materials science. Research into oxidized thiolan systems gained momentum as chemists recognized the unique reactivity patterns and stereochemical properties that these sulfur-containing heterocycles could provide. The incorporation of carbamoyl chloride functionality represents a strategic combination of reactive centers that enables diverse synthetic transformations.

Commercial availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research tool and synthetic intermediate. The compound is currently supplied by multiple international chemical vendors, suggesting established synthetic routes and quality control procedures that support its reliable production and distribution for research applications.

Structural Classification

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride belongs to several important structural classifications that define its chemical behavior and synthetic utility. Primarily, the compound is classified as a carbamoyl chloride, characterized by the presence of the functional group containing a carbonyl carbon bonded to both nitrogen and chlorine atoms. This classification places it within a reactive class of compounds known for their utility in acylation reactions and their role as intermediates in the synthesis of carbamates, ureas, and related nitrogen-containing compounds.

The compound simultaneously belongs to the class of organosulfur heterocycles, specifically featuring a thiolan ring system. The thiolan moiety represents a five-membered saturated ring containing one sulfur atom, which in this case bears two oxygen atoms in a 1,1-dioxo configuration, indicating oxidation to the sulfone level. This oxidation state significantly influences the electronic properties and reactivity of the sulfur center, distinguishing it from simpler thioether or sulfoxide analogs.

From a stereochemical perspective, the compound contains a chiral center at the 3-position of the thiolan ring where the carbamoyl chloride substituent is attached. This structural feature introduces considerations of stereoisomerism that may be relevant for specific synthetic applications and biological evaluations. The molecular architecture can be described as incorporating both sp3-hybridized carbon centers within the saturated thiolan ring and sp2-hybridized components within the carbamoyl functionality.

The compound's classification as a sulfonyl-containing molecule places it within the broader category of sulfur dioxide analogs, which are known for their distinct electronic properties and hydrogen-bonding capabilities. The presence of the methylated nitrogen center further classifies this compound as a tertiary carbamoyl chloride, distinguishing it from primary or secondary analogs in terms of reactivity and synthetic applications.

Physical Properties and Characteristics

The physical properties of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride reflect its molecular structure and intermolecular interactions. The compound has a molecular weight of 211.67 grams per mole, which places it in the range of moderately sized organic molecules suitable for various synthetic applications. This molecular weight reflects the combined contribution of the thiolan ring system, the carbamoyl chloride functionality, and the methyl substituent.

Computational analysis indicates that the compound has a calculated logarithmic partition coefficient (LogP) of -0.8, suggesting moderate hydrophilicity and potential solubility in polar solvents. This property is consistent with the presence of multiple polar functional groups, including the sulfone oxygens and the carbamoyl moiety. The polar surface area is calculated to be 54 square angstroms, reflecting the significant polar character contributed by the oxygen and nitrogen atoms.

The molecular structure contains twelve heavy atoms (non-hydrogen atoms), with a rotatable bond count of one, indicating limited conformational flexibility. This structural rigidity is primarily due to the constraints imposed by the cyclic thiolan system and the planar nature of the carbamoyl group. The compound exhibits a carbon bond saturation (Fsp3) value of 0.83, indicating that most carbon atoms are in sp3-hybridized tetrahedral environments.

From a hydrogen bonding perspective, the compound contains three hydrogen bond acceptors and zero hydrogen bond donors, reflecting the absence of exchangeable protons and the presence of electronegative oxygen and nitrogen atoms capable of accepting hydrogen bonds. This property profile suggests potential for specific intermolecular interactions that could influence crystallization behavior, solubility patterns, and binding interactions in biological systems.

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 211.67 | g/mol |

| Molecular Formula | C6H10ClNO3S | - |

| LogP | -0.8 | - |

| Heavy Atoms Count | 12 | atoms |

| Rotatable Bond Count | 1 | bonds |

| Polar Surface Area | 54 | Ų |

| Hydrogen Bond Acceptors | 3 | atoms |

| Hydrogen Bond Donors | 0 | atoms |

| Carbon Bond Saturation | 0.83 | - |

The compound's availability in various pack sizes ranging from 50 milligrams to 2.5 grams from commercial suppliers indicates its utility for both small-scale research applications and larger synthetic preparations. Pricing information suggests it is positioned as a specialty research chemical, with costs reflecting the complexity of its synthesis and purification requirements. Storage recommendations typically specify controlled temperature conditions, indicating some degree of chemical sensitivity that requires appropriate handling protocols.

Physical appearance characteristics, while not extensively documented in the available sources, are consistent with typical carbamoyl chloride compounds, which often exist as crystalline or liquid materials depending on their specific molecular structure and purity. The compound's reactivity profile requires appropriate storage conditions to maintain chemical integrity and prevent hydrolysis or other degradation pathways that could compromise its utility in synthetic applications.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3S/c1-8(6(7)9)5-2-3-12(10,11)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPTXLMTIZIQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- 3-Aminothiolane Derivative:

The synthesis often begins with 3-aminothiolane or its derivatives, which provide the thiolane ring with an amino substituent at the 3-position.

Oxidation to Sulfone

- Reagents:

Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or peracids. - Conditions:

The oxidation is performed under mild to moderate temperatures (0–40 °C) in solvents such as dichloromethane or acetonitrile to avoid over-oxidation or ring cleavage. - Outcome:

This step converts the sulfur atom in the thiolane ring into the sulfone group (S(=O)₂), yielding 1,1-dioxo-thiolane derivatives.

Formation of N-Methylcarbamoyl Chloride

- Reagents:

The sulfone-substituted amine is reacted with phosgene (COCl₂) or safer phosgene substitutes such as triphosgene or carbonyldiimidazole (CDI) followed by chlorination agents. - Reaction Conditions:

- Typically carried out in anhydrous solvents like dichloromethane under inert atmosphere (nitrogen or argon).

- Temperature is maintained at low to ambient levels (0–25 °C) to control reactivity.

- Mechanism:

The amine nitrogen attacks the electrophilic carbonyl carbon of phosgene, forming an intermediate carbamoyl chloride. - Isolation:

The product is isolated by standard aqueous workup and purification techniques such as crystallization or chromatography.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 3-Aminothiolane + m-CPBA, DCM, 0–25 °C | Oxidation to 1,1-dioxo-thiolane amine | ~85% yield; >95% purity |

| 2 | Sulfone amine + Phosgene, DCM, 0–20 °C | Formation of N-methylcarbamoyl chloride | 70–80% yield; 95% purity |

Note: Exact yields and purity depend on reaction scale and conditions.

Analytical and Purity Data

- Purity: Commercial samples report purity around 95% as per certificate of analysis from reputable suppliers.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy, showing characteristic sulfone S=O stretches and carbamoyl chloride signals.

- Storage: Typically stored under inert atmosphere at low temperatures to prevent hydrolysis of the carbamoyl chloride group.

Research Findings and Optimization Notes

- The oxidation step is critical; over-oxidation can lead to ring opening or degradation. Controlled addition of oxidant and temperature monitoring are essential.

- Use of phosgene substitutes (e.g., triphosgene) improves safety and scalability.

- Solvent choice impacts reaction rate and product stability; dichloromethane is preferred for carbamoyl chloride formation due to its inertness and volatility.

- The compound’s reactivity with nucleophiles necessitates careful handling and prompt use or storage under anhydrous conditions.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Considerations | Outcome |

|---|---|---|---|

| Thiolane oxidation | m-CPBA or H₂O₂, DCM, 0–25 °C | Controlled oxidation to sulfone | High yield, sulfone formation |

| Carbamoyl chloride formation | Phosgene or triphosgene, DCM, 0–20 °C | Anhydrous, inert atmosphere | Formation of carbamoyl chloride |

| Purification | Crystallization or chromatography | Avoid moisture exposure | >95% purity product |

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The thiolane ring can be oxidized to form sulfoxides and sulfones.

Reduction Reactions: The compound can be reduced to form thiolane derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted thiolane derivatives, sulfoxides, and sulfones. These products have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various thiolane derivatives.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in the study of enzyme mechanisms and protein function .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

- The target compound’s carbamoyl chloride group distinguishes it from analogs with carboxamide (–CONH₂) or acetamide (–COCH₂X) moieties. This group enhances reactivity in nucleophilic acyl substitution reactions compared to the more stable amides in analogs .

- The thiolan sulfone moiety is a common feature, contributing to metabolic stability and polarity in related compounds .

Physicochemical Properties

Table 2: Solubility and Stability of Analogs

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride, with the CAS number 1536007-42-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

- IUPAC Name : N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride

- Molecular Formula : C5H7ClO3S

- Molecular Weight : 182.63 g/mol

- Melting Point : 87-89 °C

- Purity : ≥95%

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative. Carbamoyl chlorides are known to undergo nucleophilic substitution reactions, which can lead to the formation of various biologically active compounds. The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of carbamoyl chlorides exhibit significant antimicrobial properties. For instance, compounds derived from carbamoyl chlorides have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves the disruption of cellular processes or the inhibition of enzyme activity critical for microbial growth.

| Compound | Target Organism | EC50 (μg/ml) |

|---|---|---|

| Compound A | Xanthomonas axonopodis | 22 |

| Compound B | Mucor bainieri | 15 |

Anticancer Activity

Research indicates that certain carbamoyl chloride derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The detailed mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study evaluated a series of carbamoyl chloride derivatives for their antibacterial activity against Xanthomonas species. The results indicated that some derivatives had lower EC50 values than traditional antibiotics, suggesting a promising alternative for agricultural applications .

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride in vitro. The compound was tested on various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The study concluded that this compound could be a lead for developing new anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylcarbamoyl chloride, and how is purity optimized?

Answer:

The synthesis typically involves reacting N-methyl-1,1-dioxothiolan-3-amine with phosgene derivatives (e.g., triphosgene) under anhydrous, inert conditions. A two-step approach is often employed:

Aminolysis : React the amine precursor with triphosgene in dichloromethane at 0°C.

Purification : Use silica gel column chromatography (hexane/acetone gradient) followed by recrystallization in acetone.

Purity optimization requires:

- ¹H NMR : Verify absence of residual solvents (e.g., acetone δ 2.08 ppm).

- HPLC-MS : Detect impurities (<0.5%) using reverse-phase C18 columns (acetonitrile/water mobile phase).

Crystallization conditions (e.g., slow evaporation at 4°C for 72 hours) yield block-shaped crystals suitable for X-ray analysis .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- X-ray Crystallography : Determines molecular conformation and packing. For example, orthorhombic crystals (space group Fdd2, a = 26.4612 Å, b = 32.8657 Å, c = 9.4679 Å) reveal dihedral angles between heterocyclic rings (68.15°) and intramolecular N–H⋯O hydrogen bonds .

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals include carbamoyl chloride carbonyl (δ 165–170 ppm in ¹³C) and sulfone group (δ 110–115 ppm).

- IR Spectroscopy : Confirm C=O (1720–1740 cm⁻¹) and S=O (1150–1200 cm⁻¹) stretches .

Advanced: How do conformational dynamics of the sulfone group influence reactivity in nucleophilic substitutions?

Answer:

The 1,1-dioxothiolane ring imposes rigidity, directing nucleophilic attack to the carbamoyl chloride’s carbonyl carbon. Key factors:

- Dihedral Restriction : The 68.15° angle between sulfone and carbamoyl planes creates an electrophilic "pocket" (evidenced by X-ray data) .

- Steric Effects : The thiolan-3-yl group shields one face of the carbonyl, favoring axial nucleophilic approach.

Methodology : - Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.

- Conduct kinetic studies with diverse nucleophiles (e.g., amines, thiols) using stopped-flow UV-Vis spectroscopy.

Advanced: How can researchers resolve discrepancies in crystallographic data, such as disordered atomic positions?

Answer:

Disorder in groups like –CF₃ (occupancy ratio 0.8:0.2) requires:

- Refinement Protocols : Use PART instructions in SHELXL to model split positions.

- Validation : Analyze residual electron density maps (Δρ < 0.3 eÅ⁻³) and compare anisotropic displacement parameters (ADPs) between sites .

- Complementary Techniques : Pair X-ray data with solid-state NMR (¹⁹F magic-angle spinning) to confirm dynamic disorder.

Advanced: What strategies assess the compound’s potential interaction with ion channels or enzymes?

Answer:

- GIRK Channel Activation : Use patch-clamp electrophysiology on transfected HEK293 cells. Measure current potentiation at 10–100 µM concentrations .

- Ryanodine Receptor Selectivity : Perform calcium flux assays on insect vs. mammalian cell lines. The sulfone group may reduce mammalian RyR binding (IC₅₀ > 100 µM) .

- Molecular Docking : Simulate binding to GIRK1/2 homology models (AutoDock Vina) focusing on sulfone-carbamoyl pharmacophores.

Advanced: How can researchers evaluate metabolic stability and toxicological profiles?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Track hydrolysis to N-methylamine and sulfone byproducts.

- Biomarker Identification : Quantify N-methylcarbamoyl adducts (e.g., hemoglobin adducts via UPLC-MS) as exposure markers .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.

Advanced: What computational methods predict the compound’s environmental fate or biodegradability?

Answer:

- QSAR Models : Use EPI Suite™ to estimate logP (predicted ~1.8) and biodegradation half-life (BIOWIN3: <3 days = readily degradable).

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 2–12) at 25–50°C. Carbamoyl chlorides typically hydrolyze rapidly at pH > 7 (t₁/₂ < 1 hour) .

Advanced: How should researchers address conflicting bioactivity data across different assay systems?

Answer:

- Assay Optimization : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (divalent cation concentrations affect ion channels).

- Orthogonal Validation : Confirm insecticidal activity in Drosophila models if in vitro RyR assays show low nM EC₅₀ but in vivo efficacy is weak .

- Meta-Analysis : Use hierarchical Bayesian models to integrate disparate datasets, weighting by assay precision.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.